4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-imidazole-4-sulfonyl)piperidine
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Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-imidazole-4-sulfonyl)piperidine is a complex organic compound featuring multiple functional groups, including imidazole, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-imidazole-4-sulfonyl)piperidine typically involves multi-step organic synthesis. Key steps may include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-cyclopropylimidazole and pyridazine derivatives.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous flow synthesis: To improve efficiency and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties.
Reduction: Reduction reactions may target the imidazole and pyridazine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the sulfonyl and piperidine groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides for nucleophilic substitution or sulfonyl chlorides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in designing new drugs, particularly for targeting enzymes or receptors.
Biological Probes: It can be used in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-imidazole-4-sulfonyl)piperidine exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazines: Compounds with similar core structures but different substituents.
Sulfonyl-imidazoles: Compounds featuring the sulfonyl-imidazole moiety.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-imidazole-4-sulfonyl)piperidine is unique due to its combination of multiple pharmacophores in a single molecule, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C18H22N6O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H22N6O3S/c25-28(26,18-9-19-12-20-18)23-7-5-13(6-8-23)11-27-17-4-3-16-21-15(14-1-2-14)10-24(16)22-17/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,19,20) |
InChI Key |
GZWKGDKISQVUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)S(=O)(=O)C5=CN=CN5 |
Origin of Product |
United States |
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